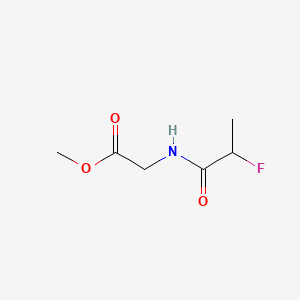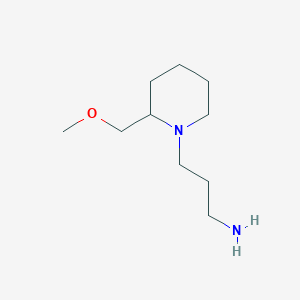
N-beta-D-glucopyranosyl-4-methyl-Benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-beta-D-glucopyranosyl-4-methyl-Benzenesulfonamide is a compound that belongs to the class of glycosyl sulfonamides It is characterized by the presence of a glucopyranosyl group attached to a benzenesulfonamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-beta-D-glucopyranosyl-4-methyl-Benzenesulfonamide typically involves the glycosylation of a suitable benzenesulfonamide precursor with a glucopyranosyl donor. One common method involves the use of glycosyl halides or glycosyl trichloroacetimidates as glycosyl donors, which react with the benzenesulfonamide under acidic or basic conditions to form the desired product . The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like Lewis acids or bases.
Industrial Production Methods
Industrial production of this compound may involve large-scale glycosylation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification by chromatography and crystallization to obtain the final product in a pure form .
Analyse Chemischer Reaktionen
Types of Reactions
N-beta-D-glucopyranosyl-4-methyl-Benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfonamide group.
Substitution: The glucopyranosyl group or the benzenesulfonamide moiety can be substituted with other functional groups to create derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids or sulfoxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
N-beta-D-glucopyranosyl-4-methyl-Benzenesulfonamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of N-beta-D-glucopyranosyl-4-methyl-Benzenesulfonamide involves its interaction with specific molecular targets. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting processes like pH regulation and ion transport . The glucopyranosyl group enhances the compound’s solubility and bioavailability, making it more effective in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(beta-D-glucopyranosyl)imino trimethylphosphorane
- N-(beta-D-glucopyranosyl)ureas
- N-(beta-D-glucopyranosyl)-3-aryl-1,2,4-triazole-5-carboxamides
Uniqueness
N-beta-D-glucopyranosyl-4-methyl-Benzenesulfonamide is unique due to its specific combination of a glucopyranosyl group and a benzenesulfonamide moiety. This structure imparts distinct chemical and biological properties, such as enhanced solubility and specific enzyme inhibition capabilities, which are not observed in other similar compounds .
Eigenschaften
Molekularformel |
C13H19NO7S |
|---|---|
Molekulargewicht |
333.36 g/mol |
IUPAC-Name |
4-methyl-N-[(2R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C13H19NO7S/c1-7-2-4-8(5-3-7)22(19,20)14-13-12(18)11(17)10(16)9(6-15)21-13/h2-5,9-18H,6H2,1H3/t9?,10-,11?,12?,13-/m1/s1 |
InChI-Schlüssel |
WNIFVWHDKCCXQA-FCGIJBHESA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@H]2C(C([C@@H](C(O2)CO)O)O)O |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2C(C(C(C(O2)CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


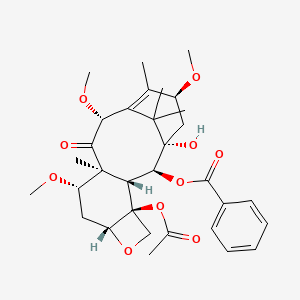
![5-[(2,4-Difluorophenyl)methylcarbamoyl]-3-hydroxy-1-[(4-methyl-1,3-oxazinan-2-yl)methyl]-4-oxopyridine-2-carboxylic acid](/img/structure/B13434050.png)
![(1S,4R,5R,8R,9S,12R,13R,16R,19R)-19-methoxy-8-[(2S,4R)-4-methoxy-6-methylhept-5-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-ol](/img/structure/B13434054.png)

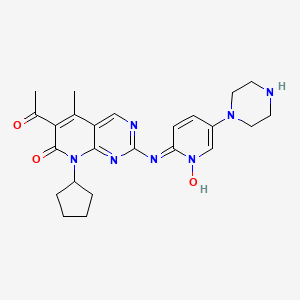
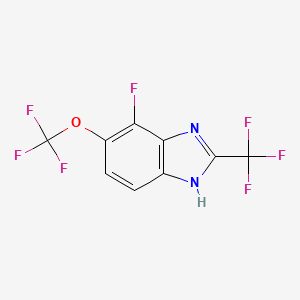
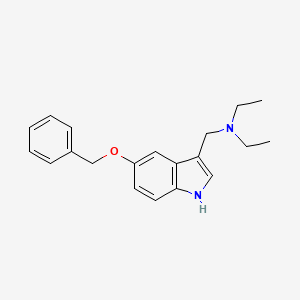
![(2R)-2-[(2S)-2-Aminobutanamido]butanamide](/img/structure/B13434080.png)

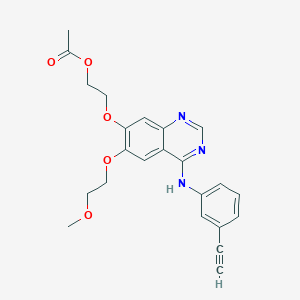
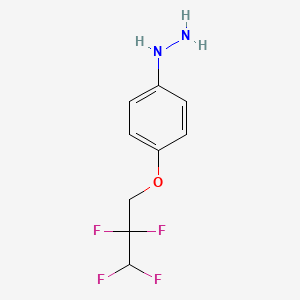
![N-[(1S,5R)-8-[4-(benzylamino)piperidin-1-yl]sulfonyl-8-azabicyclo[3.2.1]octan-3-yl]-6-chloro-2-oxo-1,3-dihydroindole-5-carboxamide](/img/structure/B13434091.png)
